molecular formula C16H29NO4S B7098166 Methyl 4-[2-(3-methylsulfonylpiperidin-1-yl)ethyl]cyclohexane-1-carboxylate

Methyl 4-[2-(3-methylsulfonylpiperidin-1-yl)ethyl]cyclohexane-1-carboxylate

Cat. No.: B7098166
M. Wt: 331.5 g/mol
InChI Key: JNMLFLHTRUVPRB-UHFFFAOYSA-N
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Description

Methyl 4-[2-(3-methylsulfonylpiperidin-1-yl)ethyl]cyclohexane-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its complex structure, which includes a cyclohexane ring, a piperidine ring, and a methylsulfonyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(3-methylsulfonylpiperidin-1-yl)ethyl]cyclohexane-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions, often using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment to the Cyclohexane Ring: The piperidine derivative is then coupled with a cyclohexane carboxylate precursor through nucleophilic substitution or other suitable coupling reactions.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the methylsulfonyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where various nucleophiles can replace the methylsulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-[2-(3-methylsulfonylpiperidin-1-yl)ethyl]cyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(3-methylsulfonylpiperidin-1-yl)ethyl]cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the methylsulfonyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[2-(3-methylpiperidin-1-yl)ethyl]cyclohexane-1-carboxylate: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    Ethyl 4-[2-(3-methylsulfonylpiperidin-1-yl)ethyl]cyclohexane-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its pharmacokinetic properties.

    Methyl 4-[2-(3-methylsulfonylpiperidin-1-yl)ethyl]benzene-1-carboxylate: Contains a benzene ring instead of a cyclohexane ring, which may influence its chemical behavior and interactions.

Uniqueness

Methyl 4-[2-(3-methylsulfonylpiperidin-1-yl)ethyl]cyclohexane-1-carboxylate is unique due to the presence of both the cyclohexane ring and the methylsulfonyl group. This combination provides distinct chemical properties and potential biological activities that are not observed in similar compounds. The specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[2-(3-methylsulfonylpiperidin-1-yl)ethyl]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4S/c1-21-16(18)14-7-5-13(6-8-14)9-11-17-10-3-4-15(12-17)22(2,19)20/h13-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMLFLHTRUVPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CCN2CCCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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